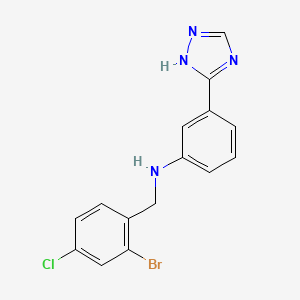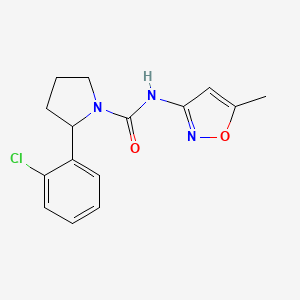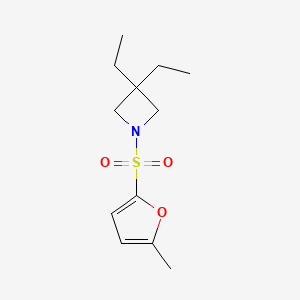
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is a synthetic organic compound featuring a unique azetidine ring substituted with diethyl groups and a sulfonyl group attached to a methylfuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the furan moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of catalysts to enhance reaction efficiency and reduce production costs is also common in industrial settings.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Sulfides and reduced azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
3,3-Diethyl-1-(5-methylfuran-2-yl)azetidine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylpyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may affect its chemical properties and applications.
Uniqueness
3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is unique due to the combination of its azetidine ring, sulfonyl group, and furan moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
3,3-diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-12(5-2)8-13(9-12)17(14,15)11-7-6-10(3)16-11/h6-7H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSWBLNVPMJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)S(=O)(=O)C2=CC=C(O2)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7410968.png)
![3-ethyl-N-methyl-N-[1-(4-methylphenyl)ethyl]triazole-4-carboxamide](/img/structure/B7410977.png)
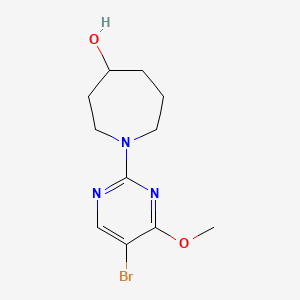
![1-Methyl-5-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzotriazole](/img/structure/B7410989.png)
![6-[3-ethyl-3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7411000.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclohexane-1-carboxamide](/img/structure/B7411014.png)

![5-hydroxy-2-methoxy-N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]benzamide](/img/structure/B7411027.png)
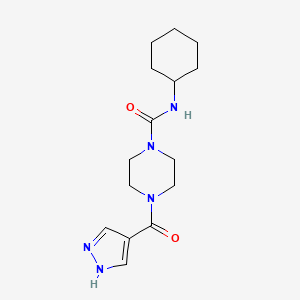
![4-[(3-fluoro-4-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide](/img/structure/B7411037.png)
![2-[[4-(Cyclopropylsulfamoyl)phenyl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7411042.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B7411047.png)
